![molecular formula C17H15N3O4 B4554545 N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4554545.png)
N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Overview
Description
N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of furan, pyrazole, and benzodioxine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds generally interact with their targets to induce a variety of biological responses .
Biochemical Pathways
Furan derivatives have been known to influence a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Furan derivatives have been known to induce a variety of biological responses, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan-2-ylmethyl group, followed by its attachment to the pyrazole ring. The benzodioxine moiety is then introduced through a series of condensation reactions. The final step involves the formation of the carboxamide group under controlled conditions, often using reagents like carbodiimides or acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The benzodioxine moiety can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced pyrazole derivatives, and substituted benzodioxine compounds .
Scientific Research Applications
Structure
The compound features a complex structure that includes a furan ring, a pyrazole moiety, and a benzodioxine component. This unique arrangement contributes to its biological activity and interaction with various biological targets.
Medicinal Chemistry
N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been investigated for its potential as a therapeutic agent. Studies indicate that it may exhibit:
- Anticancer Activity: Research has shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the pyrazole ring is often linked to enhanced anticancer properties due to its ability to interact with specific cellular pathways .
- Anti-inflammatory Effects: Compounds containing benzodioxine structures have demonstrated anti-inflammatory properties. This compound may modulate inflammatory pathways, providing a basis for developing new anti-inflammatory drugs .
Pharmacological Studies
Pharmacological evaluations have revealed that this compound could serve as a lead molecule in drug discovery:
- Enzyme Inhibition: Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to applications in treating metabolic disorders .
Research indicates that this compound exhibits significant biological activity:
Activity Type | Description |
---|---|
Anticancer | Induces apoptosis in cancer cells |
Anti-inflammatory | Modulates inflammatory pathways |
Enzyme inhibition | Inhibits specific metabolic enzymes |
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related pyrazole derivatives. The findings indicated that compounds with similar structural motifs effectively inhibited the growth of breast and colon cancer cells through apoptosis induction mechanisms .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted by the International Journal of Biochemistry explored the anti-inflammatory effects of benzodioxine derivatives. The study found that these compounds significantly reduced markers of inflammation in vitro and in vivo models, suggesting potential therapeutic applications for inflammatory diseases .
Case Study 3: Enzyme Inhibition Profile
A recent pharmacological study assessed the enzyme inhibition profile of various pyrazole derivatives. The results indicated that certain derivatives could significantly inhibit enzymes associated with metabolic disorders, highlighting their potential as therapeutic agents for conditions such as diabetes and obesity .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan-2-ylmethyl group but has an indole instead of a pyrazole and benzodioxine.
N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: Contains a similar pyrazole and furan structure but differs in the aryl and amino substitutions .
Uniqueness
N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of furan, pyrazole, and benzodioxine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Biological Activity
N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and sources.
Chemical Structure and Properties
The molecular structure of the compound features a furan moiety connected to a pyrazole ring, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 325.37 g/mol. The compound's logP value is approximately 3.39, indicating moderate lipophilicity, which is favorable for membrane permeability.
Property | Value |
---|---|
Molecular Formula | C18H19N3O3 |
Molecular Weight | 325.37 g/mol |
logP | 3.39 |
Polar Surface Area | 53.016 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
Biological Activities
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The specific compound has shown promise in several areas:
1. Anticancer Activity
Studies have demonstrated that compounds containing pyrazole and furan moieties can inhibit cancer cell proliferation. For instance, similar derivatives have been evaluated against various cancer cell lines, showing significant cytotoxic effects .
2. Antimicrobial Properties
The presence of the furan ring enhances the antimicrobial activity of the compound. Research has shown that furan-containing compounds can exhibit activity against bacteria and fungi .
3. Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways .
The mechanism of action for this compound involves its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The compound may trigger apoptotic pathways in malignant cells.
Case Studies
Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives similar to this compound:
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal assessed the anticancer potential of several pyrazole derivatives against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM, suggesting potent anticancer activity .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of furan-containing pyrazoles against various pathogens. The results showed that these compounds had minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL against Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-17(15-11-23-13-5-1-2-6-14(13)24-15)19-16-7-8-18-20(16)10-12-4-3-9-22-12/h1-9,15H,10-11H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGXDYHXUIDZEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=NN3CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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